molecular formula C10H12FN5O4 B580521 4'-Fluoroadenosine CAS No. 170874-47-2

4'-Fluoroadenosine

Cat. No.: B580521
CAS No.: 170874-47-2
M. Wt: 285.235
InChI Key: OHTNWXWYIDVBLZ-MLTZYSBQSA-N
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Description

4’-C-Fluoro-Adenosine is a fluorinated nucleoside analog, where a fluorine atom is substituted at the 4’ position of the ribose ring.

Chemical Reactions Analysis

Types of Reactions: 4’-C-Fluoro-Adenosine undergoes various chemical reactions, including substitution reactions where the fluorine atom can be replaced by other functional groups. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .

Common Reagents and Conditions: Common reagents used in the reactions of 4’-C-Fluoro-Adenosine include mCPBA for oxidation and sodium carbonate for deprotection . Rhodium catalysis has also been employed in complex cascade reactions involving this compound .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield alcohols, while substitution reactions can produce various fluorinated derivatives .

Mechanism of Action

The mechanism of action of 4’-C-Fluoro-Adenosine involves its incorporation into nucleic acids, where it can act as an agonist for alpha protein kinase 1 (ALPK1). This enzyme plays a crucial role in the immune response, and modulation of ALPK1 activity is a desired strategy for treating some cancers . The fluorine atom at the 4’ position enhances the compound’s stability and bioactivity .

Comparison with Similar Compounds

  • 2’-Deoxy-4’-C-ethynyl-2-fluoro-adenosine
  • 4’-Ethynyl-2-fluoro-2’-deoxyadenosine
  • Nucleocidin

Uniqueness: 4’-C-Fluoro-Adenosine is unique due to the specific placement of the fluorine atom at the 4’ position, which significantly alters its chemical and biological properties compared to other nucleosides. This unique substitution enhances its stability and bioactivity, making it a valuable compound in medicinal chemistry .

Biological Activity

4'-Fluoroadenosine (4'FA) is a fluorinated nucleoside that has garnered attention for its potential therapeutic applications, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of 4'FA, highlighting its mechanisms of action, synthesis, and relevant case studies.

Overview of this compound

4'FA is a modified form of adenosine where a fluorine atom is substituted at the 4' position of the ribose sugar. This modification can significantly influence the compound's biological properties, including its interaction with enzymes and cellular pathways.

  • Inhibition of Enzymatic Activity :
    • 4'FA has been shown to inhibit S-adenosylhomocysteine hydrolase (AdoHcy hydrolase), an enzyme involved in methylation reactions. The kinetic parameters for this inhibition are characterized by a time-dependent loss of activity, with a KiK_{i} value of 166 μM and a KactK_{act} of 0.24 min1^{-1} .
  • Antiviral Activity :
    • Similar to other nucleoside analogs, 4'FA exhibits antiviral properties by mimicking natural substrates in viral replication processes. It has been associated with inhibiting HIV-1 reverse transcriptase, which is critical for viral RNA transcription into DNA .
  • Cytostatic Effects :
    • In vitro studies have demonstrated that 4'FA exhibits cytostatic effects on various cell lines, indicating its potential as an anticancer agent. Concentrations above 12.5 μM resulted in suppressed cell proliferation without significant cytotoxicity .

Synthesis

The synthesis of this compound involves several chemical steps that introduce the fluorine atom at the desired position on the ribose sugar. Recent advancements in synthetic methodologies have improved yields and purity, making it more accessible for research and potential therapeutic applications .

Antiviral Efficacy

  • Study on HIV-1 : Research has shown that nucleoside analogs retaining a 3'-OH group and modified at the 4'-position can effectively inhibit HIV-1 reverse transcriptase. Specifically, compounds like 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), which share structural similarities with 4'FA, have demonstrated subnanomolar potency against HIV-1 in primary cells .

Cytostatic Properties

  • Cytostatic Activity : A study reported that 3'-fluoroadenosine exhibited significant cytostatic effects across different cell lines, confirming its potential as a therapeutic agent against cancer . The cytostatic effects were attributed to its ability to interfere with cellular processes involved in proliferation.

Comparative Biological Activity Table

CompoundMechanism of ActionAntiviral ActivityCytostatic Effects
This compound (4'FA)Inhibits AdoHcy hydrolaseYesYes
EFdAInhibits HIV-1 reverse transcriptaseHighly potentModerate
3'-FluoroadenosineInterferes with cellular proliferationModerateSignificant

Properties

IUPAC Name

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O4/c11-10(1-17)6(19)5(18)9(20-10)16-3-15-4-7(12)13-2-14-8(4)16/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t5-,6+,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTNWXWYIDVBLZ-MLTZYSBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(CO)F)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@](O3)(CO)F)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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